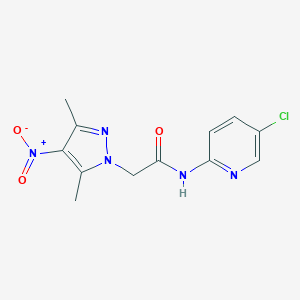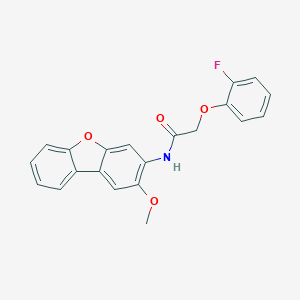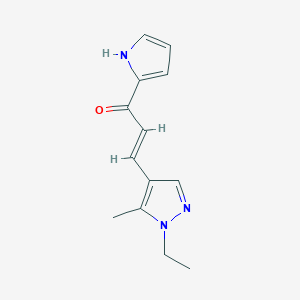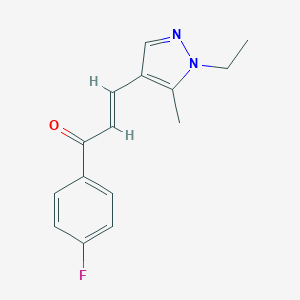
N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide has been investigated for its potential in synthesizing various heterocyclic compounds with antimicrobial properties. Research by Bondock, Rabie, Etman, and Fadda (2008) highlights the synthesis of new heterocycles incorporating this compound, which demonstrated notable antimicrobial activity. This underscores its importance in developing new pharmaceutical agents targeting microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Construction of Polyheterocyclic Ring Systems
The compound also serves as a precursor in the construction of novel polyheterocyclic ring systems, as investigated by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019). Their research demonstrates its utility in synthesizing diverse pyrazolo[3,4-b]pyridine-based heterocycles, which are of interest in the field of medicinal chemistry for their potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Dye and Pigment Industry Applications
The relevance of this compound extends to the dye and pigment industry. Drabina et al. (2009) discussed its role in the synthesis of benzimidazole derivatives, crucial in the dye manufacturing process. This research sheds light on the compound's versatility and its utility in industrial applications, particularly in the synthesis of complex organic molecules (Drabina et al., 2009).
Radioactive Labeling in Medical Imaging
In medical imaging, the compound's derivatives have been explored for radioactive labeling. El-Wetery et al. (2001) demonstrated the utility of a derivative in labeling with radioactive iodide, suggesting potential applications in cannabinoid receptor imaging and other diagnostic procedures in medicine (El-Wetery et al., 2001).
Propiedades
Número CAS |
515829-32-0 |
|---|---|
Nombre del producto |
N-(5-chloro-2-pyridinyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)acetamide |
Fórmula molecular |
C12H12ClN5O3 |
Peso molecular |
309.71g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12ClN5O3/c1-7-12(18(20)21)8(2)17(16-7)6-11(19)15-10-4-3-9(13)5-14-10/h3-5H,6H2,1-2H3,(H,14,15,19) |
Clave InChI |
WVYVUDBLFBLFJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B507837.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B507863.png)



![Methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B507881.png)
![Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B507895.png)

